molecular formula C13H20O B1616472 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-YL)- CAS No. 71048-82-3

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-YL)-

Cat. No. B1616472
CAS RN: 71048-82-3
M. Wt: 192.3 g/mol
InChI Key: XEJGJTYRUWUFFD-UHFFFAOYSA-N
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Description

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-YL)- is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-YL)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71048-82-3

Product Name

2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-YL)-

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3

InChI Key

XEJGJTYRUWUFFD-UHFFFAOYSA-N

SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

Canonical SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

Other CAS RN

57378-68-4
71048-82-3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250 ml flask were added 30 g (0.18 mole) of 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone (94% purity), 12.0 g of butyl acetate, an aliquot according to Table 1 of the catalytic solution as prepared above and a quantity of co-ingredient according to Table 1. The resulting mixture was stirred at 100° C. To said mixture, 4.0 g (0.09 mole) of acetaldehyde, diluted in 10 g of butyl acetate were introduced under the surface of the liquid, over 3 hours. After the completion of the introduction the reaction was cooled to 35° C. To the cooled reaction medium were added 10 g of acetic acid and then 40 ml of water. After stirring a few minutes, the water phase was removed and the organic phase was neutralized by washing it with 25 g of 20% aqueous potassium carbonate.
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one (25 g; 130 mmol; trans:cis 98:2; purity≧99%) stirred under nitrogen at 20° C. was added BF3.(AcOH)2 (0.65 mmol) and [Ru(COD)(methallyl)2] (0.65 mmol) are added consecutively. The resulting solution was heated to 130° C. and stirred over 60 minutes at 130° C. under nitrogen. Then the resulting mixture is cooled to 20° C. and there was obtained a mixture comprising (% by weight of the final mixture, obtained by GC analysis):
Name
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(AcOH)2
Quantity
0.65 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(COD)(methallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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